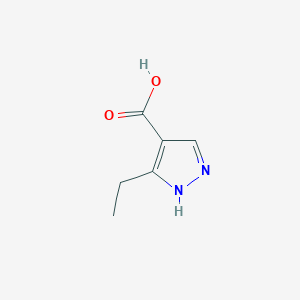

5-ethyl-1H-pyrazole-4-carboxylic acid

Descripción

Historical Perspective on Pyrazole (B372694) Chemistry and Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org The first synthesis of the parent pyrazole compound was achieved by Hans von Pechmann in 1898, who prepared it from the reaction of acetylene (B1199291) and diazomethane. wikipedia.org Another pioneering synthesis was reported by Buchner in 1889, involving the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net

Early research, such as Knorr's 1883 condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) to produce a pyrazolone (B3327878) derivative, laid the groundwork for what would become a burgeoning field. globalresearchonline.net These initial discoveries opened the door to the exploration of pyrazole's unique chemical reactivity and the synthesis of its numerous derivatives. globalresearchonline.netnumberanalytics.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the scaffold's presence in biological systems. wikipedia.org Over the decades, the development of synthetic methodologies, such as the Knorr-type condensation of 1,3-diketones with hydrazine (B178648), has made a wide variety of substituted pyrazoles readily accessible for study and application. wikipedia.org

Significance of Pyrazole Core in Research Disciplines

The pyrazole ring is considered a "privileged scaffold" in chemical research, particularly due to its structural features. nih.gov The five-membered ring with two nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, and its aromatic nature imparts stability. biosynce.com The ability to readily functionalize the ring at various positions allows for the fine-tuning of a compound's physical, chemical, and biological properties. royal-chem.combiosynce.com This versatility has established the pyrazole core as a crucial building block in several key research areas. numberanalytics.comnumberanalytics.com

In medicinal chemistry, the pyrazole nucleus is a cornerstone in drug design and discovery. researchgate.net Its derivatives are known to exhibit a vast spectrum of pharmacological activities. globalresearchonline.netnih.gov The presence of the pyrazole moiety in numerous FDA-approved drugs is a testament to its therapeutic potential. nih.gov

Key biological activities associated with pyrazole derivatives include:

Anti-inflammatory and Analgesic: Many pyrazole-based compounds are potent anti-inflammatory agents. biosynce.comnih.gov Celecoxib, a selective COX-2 inhibitor, is a prominent example used in the treatment of arthritis. wikipedia.orgnumberanalytics.com

Anticancer: Researchers have developed various pyrazole derivatives with significant antitumor properties. globalresearchonline.netnumberanalytics.com

Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal activities. biosynce.comnih.govmdpi.com

Anticonvulsant and Antidepressant: The pyrazole structure is also found in compounds targeting the central nervous system. royal-chem.comglobalresearchonline.net

The following table highlights some notable drugs that feature the pyrazole core, demonstrating its importance in pharmaceuticals.

| Drug Name | Therapeutic Class | Primary Use |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Treatment of pain and inflammation from arthritis. wikipedia.orgnumberanalytics.com |

| Stanozolol | Anabolic Steroid | Synthetic steroid with therapeutic uses. wikipedia.org |

| Rimonabant | Anti-obesity (Cannabinoid Receptor Antagonist) | Formerly used for the treatment of obesity. numberanalytics.com |

| Fipronil | Insecticide | Although primarily an agrochemical, it highlights a key biological activity. mdpi.com |

| Sildenafil | PDE5 Inhibitor | Used for erectile dysfunction. nih.gov |

| Apixaban | Anticoagulant | Used to prevent blood clots. nih.gov |

The biological efficacy of pyrazole derivatives extends into agrochemical sciences, where they are integral to the development of modern crop protection solutions. numberanalytics.comresearchgate.net Their ability to interact with biological systems in pests makes them effective active ingredients in various formulations. biosynce.com

Applications in this field include:

Fungicides: A significant number of commercial fungicides are based on the pyrazole scaffold, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is a precursor to six different succinate (B1194679) dehydrogenase inhibitor fungicides. wikipedia.org Pyraclostrobin is another example known for its effectiveness against various plant pathogens. royal-chem.com

Insecticides: Pyrazole-based insecticides can target the nervous systems of insects, offering potent pest control. biosynce.com Fipronil is a widely recognized broad-spectrum insecticide.

Herbicides: Certain pyrazole derivatives have been developed as herbicides that can selectively control weeds without harming crops. royal-chem.combiosynce.com Recent studies have explored novel pyrazole derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. acs.org

The unique electronic and structural properties of the pyrazole ring make it a valuable component in material science. numberanalytics.comnumberanalytics.com Pyrazole derivatives are used as building blocks for functional materials with tailored characteristics. biosynce.com For instance, polymers containing the pyrazole moiety can exhibit specific optical, electrical, and mechanical properties, making them suitable for applications such as sensors and optoelectronic devices. biosynce.com Furthermore, the coordinating ability of the pyrazole nitrogen atoms is utilized in the synthesis of metal-organic frameworks (MOFs), which are materials with high porosity that have potential uses in gas storage, separation, and catalysis. biosynce.com

Academic Research Gaps and Future Directions for 5-Ethyl-1H-pyrazole-4-carboxylic Acid

Despite the extensive research into the broader pyrazole family, a review of current academic literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the pyrazole-4-carboxylic acid core and an ethyl group at the 5-position—are well-represented in various studies, dedicated research into the synthesis, properties, and applications of this exact molecule is not widely published.

The primary research gap is the lack of fundamental characterization and application-oriented studies for this compound. Its potential as a precursor or active molecule in medicinal, agrochemical, or material science remains largely unexplored in the public domain.

Future research directions could logically proceed along the following paths:

Novel Synthesis Routes: Developing and optimizing efficient, high-yield, and environmentally friendly ("green") synthesis methods for this compound would be a foundational first step.

Pharmacological Screening: Given the proven track record of pyrazole carboxylic acids, this compound should be systematically screened for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The ethyl group at the 5-position could modulate lipophilicity and steric interactions with biological targets, potentially leading to novel activity or improved potency compared to other derivatives.

Agrochemical Evaluation: The compound could be evaluated for potential herbicidal, fungicidal, or insecticidal properties. As a carboxylic acid, it serves as a versatile intermediate for creating a library of ester or amide derivatives for further testing.

Material Science Precursor: Investigating its use as a ligand for creating novel MOFs or as a monomer for the synthesis of functional polymers could uncover new materials with unique properties.

In essence, this compound represents an unchartered territory within a well-mapped chemical family. The existing body of knowledge on pyrazoles provides a strong rationale for its investigation, and focused research efforts are needed to unlock its potential scientific value.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSKPMMPOGGMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629679 | |

| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007541-72-1 | |

| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Pyrazole Carboxylic Acids

Influence of Substituents on Biological Activity

Role of the Ethyl Group at Position 5

Substituents at the C5 position of the pyrazole (B372694) ring play a significant role in modulating the biological activity of the molecule. While direct studies on the 5-ethyl group in the context of 5-ethyl-1H-pyrazole-4-carboxylic acid are limited, general SAR studies on related pyrazole derivatives provide valuable insights. For instance, the introduction of small alkyl groups, such as a methyl or an ethyl group, at this position can influence the compound's potency and selectivity. In some cases, the presence of an alkyl group at C5 can lead to an increase in activity compared to an unsubstituted analog. This enhancement may be attributed to improved hydrophobic interactions within the binding pocket of the target protein. The size and lipophilicity of the substituent are critical; for example, replacing a smaller methyl group with a larger ethyl group can alter the binding mode or introduce steric hindrance, which may either enhance or diminish activity depending on the specific biological target.

Effects of N-Substituents

Modification of the nitrogen atoms in the pyrazole ring, particularly through the introduction of N-substituents, can have a profound impact on the compound's biological profile. The nature of the substituent at the N1 position can influence the molecule's planarity, electronic properties, and ability to form hydrogen bonds. For instance, N-alkylation can alter the compound's lipophilicity and metabolic stability. mdpi.comnih.gov In some series of pyrazole derivatives, the introduction of specific N-aryl or N-alkyl groups has been shown to significantly enhance potency. The choice of the N-substituent is critical, as it can affect the orientation of other key functional groups and their interactions with the target protein. The steric bulk and electronic nature of the N-substituent must be carefully considered to achieve the desired biological activity. Unsymmetrical pyrazoles with N-substituents can exist as two different regioisomers, with the major product often being determined by steric factors. mdpi.com

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery and development, providing powerful methods to investigate and predict the structure-activity relationships of chemical compounds. For pyrazole carboxylic acids, computational approaches such as QSAR modeling and molecular docking are instrumental in understanding their biological activities at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. siirt.edu.tr For pyrazole carboxylic acid derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various biological targets. shd-pub.org.rs These models utilize a range of molecular descriptors, including electronic, thermodynamic, and topological parameters, to quantify the structural features of the molecules.

A typical QSAR study involves the following steps:

Data Set Selection: A series of pyrazole derivatives with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Successful QSAR models can provide valuable insights into the key structural features required for high biological activity and can be used to predict the potency of newly designed compounds, thereby guiding the synthesis of more effective analogs. nih.govresearchgate.net

Table 1: Key Parameters in QSAR Model Development for Pyrazole Derivatives

| Parameter | Description | Importance |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | A higher R² value indicates a better fit of the model to the data. |

| Q² (Cross-validated R²) | An indicator of the predictive power of the model, determined through cross-validation. | A higher Q² value suggests a more robust and predictive model. |

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule (e.g., logP, molecular weight, electronic properties). | Selection of relevant descriptors is crucial for building an accurate QSAR model. |

| Training and Test Sets | The dataset is typically divided into a training set (to build the model) and a test set (to validate the model's predictive ability). | Proper division ensures the model is not overfitted and can generalize to new compounds. |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, molecular docking is used to predict how a small molecule, such as a pyrazole carboxylic acid derivative, binds to the active site of a target protein. nih.gov This technique provides detailed information about the binding mode, including the key intermolecular interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov

The process of molecular docking typically involves:

Preparation of the Protein Structure: The 3D structure of the target protein is obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling.

Preparation of the Ligand Structure: The 3D structure of the pyrazole derivative is generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions.

Molecular docking studies have been instrumental in elucidating the binding mechanisms of pyrazole-based inhibitors and have guided the rational design of new compounds with improved potency and selectivity. nih.gov

Table 2: Common Interactions Analyzed in Molecular Docking Studies of Pyrazole Inhibitors

| Interaction Type | Description | Key Functional Groups Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carboxylic acid, amide, N-H of the pyrazole ring. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | The negatively charged carboxylate group and positively charged amino acid residues (e.g., Arginine, Lysine). |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alkyl and aryl substituents on the pyrazole ring. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyrazole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

In Silico Evaluation of Pyrazole Derivatives

In silico methods are pivotal in contemporary drug discovery, offering a computational lens to predict the interactions between small molecules and their biological targets. These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide insights into the binding modes and affinities of compounds, thereby guiding the synthesis of more potent and selective agents. For pyrazole derivatives, in silico evaluations have been instrumental in elucidating the structural features that govern their biological activities.

Molecular docking studies, for instance, have been employed to understand the binding interactions of pyrazole carboxamides with their target enzymes. In a study focused on antifungal agents, the interactions between N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide and its target protein, succinate (B1194679) dehydrogenase (SDH), were computationally modeled. mdpi.com The docking results revealed that the carbonyl oxygen atom of the pyrazole carboxamide forms crucial hydrogen bonds with the hydroxyl groups of tyrosine (TYR58) and tryptophan (TRP173) residues within the active site of SDH. mdpi.com This interaction is believed to be a key determinant of the compound's inhibitory activity.

The predictive power of in silico models is further enhanced by comparing the docking scores of novel compounds with those of established agents. For example, the total docking score for a highly active pyrazole derivative was found to be significantly higher than that of the commercial fungicide boscalid, suggesting a more favorable binding interaction. mdpi.com Such computational analyses allow for the prioritization of candidate compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

The following table presents the results of a molecular docking study of selected pyrazole derivatives against a target protein, illustrating the correlation between computational predictions and observed biological activity.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Interactions |

| 9m | Succinate Dehydrogenase (SDH) | -8.5 | Hydrogen bonding with TYR58 and TRP173 |

| Boscalid | Succinate Dehydrogenase (SDH) | -7.2 | Hydrogen bonding with key active site residues |

| M74 | CRMP2 | -6.9 | Intermolecular interactions within the active site |

| Nalidixic Acid | CRMP2 | -5.0 | Lower binding affinity compared to M74 |

This table is generated based on data from multiple sources for illustrative purposes. mdpi.commdpi.com

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for evaluating the drug-likeness of pyrazole derivatives at an early stage. researchgate.net These computational models assess various physicochemical properties and pharmacokinetic parameters to forecast a compound's behavior in a biological system. By identifying potential liabilities, such as poor absorption or high toxicity, in silico ADMET studies help to guide the optimization of lead compounds. researchgate.net

In a comprehensive in silico study of 63 pyrazole derivatives, molecular docking and molecular dynamics simulations were used to assess their potential as modulators of various cancer-related protein targets. mdpi.com The results identified several compounds with strong binding affinities and stable interactions with proteins such as C-RAF, HDAC, and VEGFR. mdpi.com This highlights the utility of in silico approaches in identifying promising pyrazole-based candidates for further development in cancer therapeutics.

Pharmacological and Agrochemical Research of Pyrazole Carboxylic Acid Derivatives

Antimicrobial Activities

Pyrazole (B372694) carboxylic acid derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. eurekaselect.comresearchgate.netbenthamdirect.com Research has shown that these compounds can inhibit the growth of various strains, making them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. nbinno.com

The antimicrobial potential of these derivatives is often linked to the specific substituents on the pyrazole ring. For instance, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened against five bacterial and five fungal pathogens. nih.gov While many of the compounds showed inhibitory effects, particularly against Candida albicans strains, certain molecules demonstrated a broader spectrum of activity, inhibiting other fungal species like Candida parapsilosis, Candida tropicalis, and Candida glabrata. nih.govmeddocsonline.org

Similarly, studies on pyrazolylthiazole carboxylic acids revealed significant antimicrobial profiles. One compound, 2h (R=OCH3, R(1)=Cl), exhibited excellent activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, comparable to the reference drug ciprofloxacin. nih.gov Another study found that a pyrazole derivative possessing a nitro group was active against the Gram-positive bacterium Bacillus cereus with an MIC of 128 μg/mL. researchgate.net The synthesis of pyrazole derivatives from galloyl hydrazide also yielded compounds with promising antibacterial activity against pathogenic bacteria when compared to ampicillin. chemmethod.com These findings highlight the potential of pyrazole carboxylic acids as a foundational structure for novel antimicrobial drugs. nih.gov

| Compound Type | Target Organism | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| Pyrazole derivative with nitro group | Bacillus cereus (Gram-positive) | 128 μg/mL | researchgate.net |

| Pyrazolylthiazole carboxylic acid (Compound 2h) | Gram-positive bacteria | 6.25 μg/mL | nih.gov |

| Pyrazole-3,4-dicarboxylic acid derivatives | Candida species (fungi) | Inhibitory effects noted | nih.govmeddocsonline.org |

Anti-inflammatory Properties and Mechanisms

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) feature this heterocyclic core. researchgate.netijpsjournal.com Derivatives of pyrazole carboxylic acid have been extensively investigated for their ability to mitigate inflammatory responses, often exhibiting potent activity in preclinical models. nih.govresearchgate.net

Research into novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives identified several compounds with significant analgesic and anti-inflammatory effects in vivo, comparable to standard drugs like indomethacin. researchgate.net Similarly, a series of pyrazolylthiazole carboxylates and their corresponding acid derivatives showed excellent anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov Three compounds from this series demonstrated edema inhibition between 89.59% and 93.06%, rivaling the performance of indomethacin. nih.gov The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade. ijpsjournal.com

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism behind the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.com These enzymes, particularly the inducible COX-2 isoform, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. ijpsjournal.com The selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing safer NSAIDs, as COX-1 is involved in maintaining the gastrointestinal lining. ijpsjournal.com

The well-known selective COX-2 inhibitor, celecoxib, is a pyrazole-based drug. ijpsjournal.comnih.gov Inspired by this, researchers have designed and synthesized novel pyrazole carboxylate derivatives as bioisosteres of the non-selective NSAID lonazolac, aiming for improved COX-2 selectivity. nih.govresearchgate.net Several of these new di-aryl/tri-aryl substituted pyrazole esters exhibited excellent COX-2 inhibitory activity, with some derivatives being significantly more potent and selective than celecoxib. nih.gov For example, compounds 15c, 15d, 15h, and 19d showed high COX-2 selectivity indices ranging from 28.56 to 98.71, compared to 13.65 for celecoxib. nih.gov These findings underscore the potential of the pyrazole carboxylic acid scaffold in creating highly selective and potent anti-inflammatory agents. dntb.gov.ua

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (S.I.) | Reference |

|---|---|---|---|

| Celecoxib (Reference) | 0.22 | 13.65 | nih.gov |

| Compound 15c | Not specified | 28.56 - 98.71 | nih.gov |

| Compound 15d | Not specified | 28.56 - 98.71 | nih.gov |

| Compound 15h | Not specified | 28.56 - 98.71 | nih.gov |

| Compound 19d | Not specified | 28.56 - 98.71 | nih.gov |

Anticancer Research

The pyrazole core is a privileged structure in the development of anticancer agents, with derivatives showing activity against a wide array of human cancer cell lines. nbinno.commdpi.comnih.govtandfonline.com Pyrazole carboxylic acids and their related compounds have been found to inhibit cancer cell growth, interfere with critical signaling pathways, and induce programmed cell death (apoptosis). nbinno.comontosight.ai

The anticancer efficacy is highly dependent on the substitution pattern on the pyrazole ring. mdpi.com Studies have demonstrated that these derivatives can be cytotoxic to various cancer cell lines, including those from breast (MCF-7), lung (A549), colon (HCT116), and cervical (HeLa) cancers. researchgate.netmdpi.com For example, certain 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives that showed high anti-inflammatory activity also exhibited promising anticancer activity against several cell lines. researchgate.net The mechanisms underlying these anticancer effects are multifaceted and often involve the modulation of key cellular processes. researchgate.net

Apoptosis Induction Pathways

One of the key mechanisms through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis. nih.govresearchgate.net Apoptosis is a regulated process of cell death that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. rsc.org Pyrazole compounds have been shown to trigger this pathway in cancer cells through various means.

Research has demonstrated that some 1,3,5-trisubstituted-1H-pyrazole derivatives can activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org These compounds showed significant cytotoxicity against MCF-7 breast cancer cells and were found to inhibit the anti-apoptotic protein Bcl-2, a key regulator of cell survival. rsc.org Another study showed that a specific pyrazole derivative induced apoptosis in triple-negative breast cancer cells by elevating levels of reactive oxygen species (ROS) and increasing caspase-3 activity. nih.govnih.gov This activation of caspase-dependent pathways is a common theme in the pro-apoptotic action of pyrazole derivatives. nih.gov

Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. rsc.orgnih.gov Pyrazole carboxylic acids and their amide derivatives have been successfully developed as potent inhibitors of various protein kinases. nih.govrsc.org

A study involving thirty-five pyrazole analogues found that they could inhibit several kinases, including CK2, AKT1, PKA, PKCα, and p38, which are implicated in cancer and inflammatory diseases. nih.govrsc.org The inhibition of these kinases can lead to cell cycle arrest and a reduction in cell proliferation. nih.govrsc.org For instance, novel pyrazole derivatives have been designed as specific inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression. rsc.org Several of these compounds displayed strong inhibition of the CDK2/cyclin A2 complex, with IC50 values in the low micromolar range, and demonstrated exceptional anti-proliferative activity against a panel of 60 cancer cell lines. rsc.org

| Compound | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 9 | CDK2/cyclin A2 | 0.96 | rsc.org |

| Compound 7d | CDK2/cyclin A2 | 1.47 | rsc.org |

| Compound 7a | CDK2/cyclin A2 | 2.0 | rsc.org |

| Compound 4 | CDK2/cyclin A2 | 3.82 | rsc.org |

| Compound 43 | PI3 Kinase | Potent inhibitor | mdpi.com |

HSP90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival. nih.govresearchgate.net The inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov

The pyrazole scaffold has been identified as a novel structural template for the development of Hsp90 inhibitors. nih.gov High-throughput screening identified 3,4-diarylpyrazoles as inhibitors of Hsp90's ATPase activity. nih.gov Further chemical modifications, such as the substitution of the pyrazole 4-position with amides, have led to more potent inhibitors. For example, compound 38 from a pyrazole-4-carboxamide series showed an Hsp90 inhibitory IC50 of 0.258 μM and induced the degradation of Hsp90 client proteins like Raf-1 and Cdk4, ultimately inhibiting the growth of HCT116 colon cancer cells. nih.gov These findings confirm that pyrazole-based compounds can effectively target the Hsp90 chaperone machinery, representing a promising avenue for anticancer drug development. mdpi.com

Antiviral Activities

While direct studies on the antiviral properties of 5-ethyl-1H-pyrazole-4-carboxylic acid are not extensively documented, the broader class of pyrazole carboxylic acid derivatives has demonstrated promising antiviral potential. Research has shown that certain pyrazole derivatives can act as inhibitors of viral enzymes crucial for replication. For instance, a series of pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue virus (DENV) NS2B-NS3 protease. globethesis.comnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the pyrazole ring are critical for their inhibitory activity.

One study highlighted that pyrazole-3-carboxylic acid derivatives with an aromatic substituent at the C5 position were more active than other regioisomers. nih.gov For example, a derivative bearing a pyridine (B92270) at C5 and a 2-methylphenyl substituent at N1 was the most active in a cellular reporter gene assay, with an EC50 value of 9.7 μM against DENV-2. nih.gov These findings underscore the potential of the pyrazole carboxylic acid scaffold in developing targeted antiviral therapies. Further investigation into derivatives like this compound could yield novel antiviral agents.

Antidiabetic and Hypoglycemic Activities

The potential of pyrazole derivatives in the management of diabetes has been an active area of investigation. Studies have explored various substituted pyrazole-4-carboxylic acids as hypoglycemic agents. nih.gov While specific data on this compound is limited, research on analogous compounds has shown significant in vivo activity. nih.gov

One area of focus has been the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. A study on two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), demonstrated potent inhibition of these enzymes. nih.gov

| Compound | α-glucosidase IC50 (µM) | α-amylase IC50 (µM) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |

These results, particularly the potent α-glucosidase inhibition by Pyz-1, which is comparable to the standard drug acarbose, highlight the therapeutic potential of pyrazole derivatives in managing postprandial hyperglycemia. nih.gov Further exploration of the pyrazole-4-carboxylic acid scaffold, including ethyl-substituted variants, is warranted.

Neuropharmacological Applications (e.g., Neurological Disorders, Anticonvulsant)

The versatility of the pyrazole nucleus extends to the central nervous system, with derivatives showing potential in treating neurological disorders. While research specifically on this compound is not prominent, related structures have been investigated for their neuropharmacological effects. For example, a novel piperazine (B1678402) derivative containing a pyrazole moiety, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has demonstrated both anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov The mechanism of action for its anxiolytic effects appears to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity is linked to the serotonergic system. nih.gov

Furthermore, a patent for a 5-ethyl-4-methyl-pyrazole-3-carboxamide derivative has indicated its affinity for trace amine-associated receptors (TAARs), particularly TAAR1, suggesting its potential for treating certain CNS diseases. google.com These findings point to the promise of pyrazole-based compounds in the development of novel treatments for a range of neurological and psychiatric conditions.

Agrochemical Efficacy

Herbicidal Properties

The development of herbicides containing carboxylic acid derivatives has a long history, and these compounds target various biosynthetic pathways in plants. nih.gov The structural features of pyrazole carboxylic acids make them attractive candidates for the development of new herbicidal molecules with potentially novel modes of action.

Fungicidal Activities

The antifungal properties of pyrazole derivatives are well-documented, with several compounds demonstrating efficacy against a range of phytopathogenic fungi. nih.govnih.gov A study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives revealed significant in vitro antifungal activity. nih.gov For example, the isoxazole (B147169) pyrazole carboxylate 7ai exhibited strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

Another study designed and synthesized 32 novel substituted pyrazole derivatives and tested their fungicidal activities. nih.gov Compound 26, which contains a p-trifluoromethylphenyl moiety, showed the highest activity against a panel of six fungal pathogens. nih.gov

| Fungus | Compound 26 EC50 (μg/mL) |

|---|---|

| B. cinerea | 2.432 |

| R. solani | 2.182 |

| V. mali | 1.787 |

| T. cucumeris | 1.638 |

| F. oxysporum | 6.986 |

| F. graminearum | 6.043 |

These findings demonstrate the potential of the pyrazole scaffold in developing effective fungicides for crop protection. nih.gov The introduction of an ethyl group at the 5-position of the pyrazole ring, as in this compound, could lead to new derivatives with enhanced fungicidal properties.

Insecticidal Activities

Pyrazole-based compounds have a significant history in insecticide development. While direct insecticidal testing of this compound is not widely reported, numerous studies have highlighted the potent insecticidal activity of its derivatives, particularly pyrazole-5-carboxamides. globethesis.comd-nb.info

One study synthesized fourteen 1H-pyrazole-5-carboxylic acid derivatives and evaluated their activity against the bean aphid (Aphis fabae). d-nb.info Several of these compounds exhibited good insecticidal activity, with compound 7h showing 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid. d-nb.info

Another research effort focused on synthesizing new phenylpyrazole derivatives, with some compounds showing high efficacy against various pests. sioc-journal.cn For instance, compound 8e demonstrated 100% mite-killing efficacy against Tetranychus cinnabarinus at 2.5 mg/L, while compound 8i showed 100% insecticidal efficacy against Myzus persicae at 5 mg/L. sioc-journal.cn A thesis also reported that some 5-pyrazole carboxamide derivatives, synthesized from 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid, exhibited significant insecticidal activity against Mythimna separata and Aphis fabae. globethesis.com

These examples underscore the importance of the pyrazole carboxylic acid framework in designing new and effective insecticides. The specific substitution pattern, including the presence of an ethyl group, can significantly influence the biological activity of these compounds.

Other Biological Activities of Pyrazole Carboxylic Acid Derivatives

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives, including pyrazole carboxylic acids, have been investigated for a wide range of pharmacological effects. researchgate.neteurekaselect.com Beyond their more commonly studied applications, these compounds have shown potential in several other areas of therapeutic interest, such as antiarrhythmic, sedative, antioxidant, and antihistaminic activities. researchgate.net The structural diversity achievable through substitution on the pyrazole ring allows for the fine-tuning of biological activity, making this class of compounds a continued focus of pharmacological research. researchgate.net

Antiarrhythmic Activity

Research into the cardiovascular effects of pyrazole derivatives has indicated potential antiarrhythmic properties. While specific studies on this compound are limited, related pyrazole structures have been synthesized and evaluated for their ability to modulate cardiac rhythm. The core pyrazole structure is recognized for its role in the development of various medicinal compounds, and its derivatives are explored for a multitude of biological activities. researchgate.neteurekaselect.com

Sedative Activity

Certain pyrazole derivatives have been explored for their effects on the central nervous system, including potential sedative properties. The pyrazole analogs of some compounds are known to exhibit effects like reducing tumor loads and downregulating tumor progression, indicating their broad bioactivity. nih.gov The sedative potential is often linked to the interaction of these compounds with specific receptors in the brain. For instance, some pyrazole derivatives have been noted for their sedative and anti-inflammatory effects. nih.gov The fusion of the pyrazole moiety with other heterocyclic structures, such as thiophene, has been a strategy to develop agents with potential sedative and analgesic actions. vietnamjournal.ru

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is an area of significant research. These compounds can exert antioxidant effects, which may contribute to their therapeutic applications in conditions associated with oxidative stress. Pyrazole derivatives have been extensively studied for their antioxidant properties, with many synthetic analogs showing promising results. nih.gov

In various studies, novel series of pyrazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals. For example, certain thienyl-pyrazole compounds have demonstrated excellent radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals, with IC50 values comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov The antioxidant activity is often evaluated using in vitro models, and some pyrazole-linked compounds have shown excellent results relative to standard controls. researchgate.net

| Compound/Derivative | Assay | IC50 Value (μM) | Standard Control | IC50 Value of Control (μM) | Source |

|---|---|---|---|---|---|

| Thienyl-Pyrazole Derivative 5g | DPPH Radical Scavenging | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 | nih.gov |

| Thienyl-Pyrazole Derivative 5h | DPPH Radical Scavenging | 0.284 ± 0.02 | Ascorbic Acid | 0.483 ± 0.01 | nih.gov |

| Thienyl-Pyrazole Derivative 5g | Hydroxyl Radical Scavenging | 0.905 ± 0.01 | BHA | 1.739 ± 0.01 | nih.gov |

| Thienyl-Pyrazole Derivative 5h | Hydroxyl Radical Scavenging | 0.892 ± 0.01 | BHA | 1.739 ± 0.01 | nih.gov |

Antihistaminic Activity

The pyrazole scaffold has been incorporated into molecules designed to act as antihistaminic agents. While research on pyrazole-3-carboxylic acids specifically for this purpose is noted, the broader class of pyrazole derivatives has shown potential in this area. researchgate.net The structural features of pyrazole derivatives allow them to interact with histamine (B1213489) receptors, potentially blocking the allergic response. This has led to the synthesis and evaluation of various pyrazole-containing compounds for their antihistaminic effects. researchgate.net

| Biological Activity | Summary of Findings for Pyrazole Derivatives | Compound Class Investigated |

|---|---|---|

| Antiarrhythmic | Certain pyrazole derivatives have been synthesized and show potential for modulating cardiac rhythm. | General Pyrazole Derivatives |

| Sedative | Some pyrazole analogs exhibit sedative properties, often in conjunction with other activities like anti-inflammatory effects. | Thienyl-pyrazoles, General Pyrazole Derivatives nih.govvietnamjournal.ru |

| Antihistaminic | The pyrazole structure is used as a scaffold for designing compounds with potential antihistaminic activity. researchgate.net | Pyrazole-3-Carboxylic Acid Derivatives researchgate.net |

Advanced Analytical Characterization and Spectroscopic Investigations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 5-ethyl-1H-pyrazole-4-carboxylic acid. Each technique offers unique information about the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The pyrazole (B372694) ring proton (C³-H) would appear as a singlet, typically in the downfield region. The acidic proton of the carboxylic acid group and the N-H proton of the pyrazole ring are expected to appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are anticipated for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is characteristically found at the downfield end of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling between the methyl and methylene protons of the ethyl group. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~165-175 |

| C3 | ~7.5-8.5 (s) | ~130-140 |

| C4 | - | ~105-115 |

| C5 | - | ~145-155 |

| CH₂ | ~2.5-3.0 (q) | ~20-30 |

| CH₃ | ~1.2-1.5 (t) | ~10-15 |

| N-H | Broad, variable | - |

| O-H | Broad, variable | - |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which often overlaps with the N-H stretching vibration of the pyrazole ring. A sharp, strong absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. The spectrum would also feature bands corresponding to C-H stretching of the ethyl group and C=N and C=C stretching vibrations of the pyrazole ring.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H (Pyrazole) | 3100-3300 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic acid) | 1700-1750 | Strong, Sharp |

| C=N / C=C (Pyrazole ring) | 1450-1600 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the pyrazole ring and the carbonyl group of the carboxylic acid. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic fragments arising from the loss of the ethyl group, the carboxylic acid group, or other parts of the molecule.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the pyrazole ring and the C-C stretching of the ethyl group. The C=O stretching vibration would also be Raman active.

Crystallographic Studies and Solid-State Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern of scattered X-rays is collected and analyzed to generate a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and other key crystallographic parameters can be determined with high precision. This information is crucial for confirming the molecular structure, identifying the conformation of the molecule in the solid state, and understanding its packing arrangement within the crystal lattice.

Despite the power of this technique, a search of the public scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates for this specific compound, are not available in published research.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. google.comgoogle.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. google.com By mapping properties like normalized contact distance (dnorm) onto this surface, researchers can identify specific regions of intermolecular contact and highlight important interactions such as hydrogen bonds and van der Waals forces. google.com

The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. google.com For instance, the percentage of the Hirshfeld surface corresponding to H···H, O···H, N···H, and C···H contacts can be calculated to provide a quantitative summary of the forces governing the crystal packing. google.com

A specific Hirshfeld surface analysis for this compound has not been reported in the available scientific literature. Such an analysis is contingent upon the availability of single-crystal X-ray diffraction data, which, as noted previously, is not publicly available for this compound.

Chromatographic Methods for Purity and Degradation Product Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and identifying any potential degradation products or process-related impurities. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. Key parameters that are optimized during method development include the choice of column, the composition and pH of the mobile phase, the flow rate, and the detector wavelength (typically UV detection for aromatic compounds like pyrazoles).

While patents mention the use of HPLC for the analysis and purification of related pyrazole derivatives, a detailed, validated HPLC method specifically for determining the purity and analyzing degradation products of this compound is not described in the reviewed scientific literature. The development of such a method would be a critical step in its chemical process control and quality assurance.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, particularly using the B3LYP functional, are frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. uomphysics.netjcsp.org.pknih.gov

In studies of analogous compounds such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, geometry optimization at the B3LYP/6-31G(d) level of theory indicates that the molecule tends to adopt a planar conformation, where all constituent atoms lie within the same geometric plane. nih.gov This planarity is a key structural feature. Similar calculations for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been used to compare calculated FT-IR, 1H-NMR, and 13C-NMR chemical shifts with experimental data, showing good agreement and validating the computational model. uomphysics.net These studies suggest that DFT calculations for 5-ethyl-1H-pyrazole-4-carboxylic acid would likewise predict a largely planar structure and provide accurate spectroscopic predictions.

Molecular Mechanics (MMFF) and Semi-empirical Quantum Mechanical Methods (AM1)

While DFT provides high accuracy, its computational cost can be significant. Molecular Mechanics (MM) and semi-empirical methods offer faster alternatives, particularly for large systems or initial conformational screening. ucsb.edunih.gov

Molecular Mechanics methods, such as the Merck Molecular Force Field (MMFF), use classical physics to model molecular energies and are exceptionally fast, making them suitable for exploring the potential energy surface and identifying low-energy conformers. nih.gov

Semi-empirical methods like AM1 (Austin Model 1) simplify the Hartree-Fock equations by using empirical parameters derived from experimental data. researchgate.net This approach significantly reduces computation time while retaining a quantum mechanical description. ucsb.eduresearchgate.net AM1 was developed to overcome weaknesses in earlier models, particularly in reproducing hydrogen bonds, a critical feature for carboxylic acids. researchgate.netnih.gov These methods are valuable for preliminary geometry optimizations before refining the results with more robust DFT calculations. ucsb.edu

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily defined by the orientation of the ethyl and carboxylic acid groups relative to the pyrazole ring. Computational methods are used to perform energy minimization, which identifies the most stable three-dimensional arrangement of atoms (the global minimum) and other low-energy conformers. nih.gov

A key conformational feature for the carboxylic acid group is the torsion angle around the C-C bond connecting it to the pyrazole ring, which determines the orientation of the hydroxyl group. Studies on simple carboxylic acids, like acetic acid, show that the syn conformation (where the hydroxyl hydrogen is pointed toward the carbonyl oxygen) is generally more stable than the anti conformation, though the energy difference can be influenced by the solvent. nih.gov For this compound, energy minimization using methods like DFT or AM1 would be expected to find the global minimum energy structure, likely with a planar pyrazole ring and a syn-periplanar carboxylic acid group, stabilized by an intramolecular interaction.

Frontier Molecular Orbital Theory (e.g., LUMO energy)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org The energy of the LUMO is an indicator of a molecule's ability to accept electrons, while the HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. jcsp.org.pknih.gov A large energy gap implies high stability and low chemical reactivity. nih.gov

While specific data for this compound is not available, DFT studies on similar pyrazole-carboxylic acid derivatives provide representative values. These calculations help in understanding the electronic behavior and potential reactivity of the compound class. jcsp.org.pknih.gov

| Compound | Method | EHOMO | ELUMO | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT/B3LYP/6-31G(d) | -6.495 | -2.037 | 4.458 | nih.gov |

| Pyrazole-carboxamide derivative (Compound 4) | DFT/B3LYP/6-31G | -5.44 | -1.21 | 4.23 | jcsp.org.pk |

| Pyrazole-carboxamide derivative (Compound 5) | DFT/B3LYP/6-31G | -5.56 | -1.24 | 4.32 | jcsp.org.pk |

Data presented is for structurally similar compounds to illustrate typical FMO energy values for this class of molecule.

Molecular Interactions and Hydrogen Bonding Networks

The functional groups of this compound—specifically the carboxylic acid moiety and the pyrazole ring's nitrogen atoms—are capable of forming significant intermolecular interactions, particularly hydrogen bonds. These interactions are fundamental to the compound's solid-state structure and its behavior in solution.

Crystal structure analyses of closely related compounds, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, reveal extensive hydrogen bonding. nih.gov A common and highly stable motif for carboxylic acids is the formation of a head-to-tail dimeric structure through a pair of O-H···O intermolecular hydrogen bonds. nih.gov Additionally, the pyrazole ring itself can participate in hydrogen bonding, with the ring nitrogens acting as hydrogen bond acceptors. nih.gov In the case of this compound, it is highly probable that in the solid state, molecules would arrange into centrosymmetric dimers via strong carboxylic acid hydrogen bonds, with further interactions potentially involving the pyrazole nitrogen atoms linking these dimers into larger networks.

Patents and Intellectual Property Landscape in Pyrazole Carboxylic Acid Research

Analysis of Patented Synthetic Routes and Applications

While a direct patent explicitly detailing a standalone synthesis of 5-ethyl-1H-pyrazole-4-carboxylic acid is not prominently disclosed, the intellectual property surrounding its formation can be inferred from patents for structurally similar compounds and its use as a reactant in the synthesis of novel therapeutic agents.

A common and likely applicable synthetic strategy for this class of compounds involves the cyclization of a β-ketoester derivative with a hydrazine (B178648) source. For instance, a patented method for a closely related compound, 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, utilizes 3-oxo-pentanoic acid methyl ester as a starting material. This suggests a probable synthetic route for this compound would involve the reaction of an activated form of 3-oxopentanoate, such as ethyl 2-(ethoxymethylene)-3-oxopentanoate, with hydrazine hydrate (B1144303). This type of condensation reaction is a well-established method for forming the pyrazole (B372694) core.

The primary value of this compound in the current intellectual property landscape lies in its application as a key intermediate. For example, U.S. Patent US9290485B2 describes the use of this compound as a reactant in the synthesis of a series of N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides. In this patented process, the carboxylic acid group of the pyrazole is activated and then coupled with an amine to form a more complex amide-containing molecule. These resulting compounds are investigated for their potential as therapeutic agents.

The commercial availability of this compound from various chemical suppliers further indicates its utility as a building block in drug discovery and development programs.

Innovation Trends in Pyrazole-Based Drug Discovery

The intellectual property surrounding pyrazole carboxylic acids, including the 5-ethyl derivative, is significantly driven by the ongoing innovation in pyrazole-based drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a surge in patent filings for new pyrazole-containing molecules.

A major trend in this area is the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. Pyrazole derivatives are frequently found at the core of molecules designed to inhibit kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and others. These enzymes play crucial roles in cell division and signaling pathways, and their inhibition is a key strategy in oncology. The structural features of the pyrazole ring allow for diverse substitutions that can be tailored to achieve high potency and selectivity for specific kinase targets.

The development of drugs like JNJ-7706621, a potent inhibitor of both CDKs and Aurora kinases, exemplifies this trend. While the direct use of this compound in JNJ-7706621 is not specified, the pyrazole-4-carboxamide moiety is a common feature in many kinase inhibitors, highlighting the potential for this and similar pyrazole carboxylic acids to serve as key intermediates in the synthesis of next-generation targeted therapies.

Furthermore, the versatility of the pyrazole core extends beyond oncology. Patents and research articles describe pyrazole derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties. This diversification of therapeutic applications continues to fuel innovation and patenting activity in the field of pyrazole-based drug discovery.

Conclusion and Future Perspectives in 5 Ethyl 1h Pyrazole 4 Carboxylic Acid Research

Emerging Applications and Interdisciplinary Research Opportunities

While the core applications of pyrazole (B372694) derivatives have traditionally been in pharmaceuticals and agrochemicals, the unique electronic and structural properties of the pyrazole ring are opening doors to new, interdisciplinary fields. A significant emerging area is materials science . Research into related pyrazole carboxylates has shown their potential in developing novel nonlinear optical (NLO) materials, which are crucial for applications in optical communication and information storage. The ability to attach various functional groups to the pyrazole core allows for the fine-tuning of electronic properties, making these compounds candidates for creating advanced polymers and coatings with enhanced durability and resistance. chemimpex.com

Furthermore, interdisciplinary collaborations are creating new avenues of exploration:

Biochemistry and Analytical Chemistry : Pyrazole derivatives are being investigated as reagents in analytical methods and for their role in enzyme inhibition studies, which is vital for understanding metabolic pathways. chemimpex.com

Nanotechnology and Green Chemistry : The synthesis of pyrazole scaffolds is intersecting with nanotechnology. Recent studies have explored the use of perovskite nanocrystals as photocatalysts for pyrazole synthesis under visible light, presenting a milder and more sustainable alternative to traditional synthetic methods. acs.org This convergence of organic chemistry with materials science and nanotechnology promises to yield not only novel applications but also more environmentally benign manufacturing processes.

Challenges in Synthesis and Scale-Up

Despite its potential, the widespread application of 5-ethyl-1H-pyrazole-4-carboxylic acid is contingent upon efficient and scalable synthetic routes. Traditional multi-step syntheses, while effective at the lab scale, often face significant challenges during scale-up. These challenges include:

Harsh Reaction Conditions : Many conventional methods require high temperatures, strong acids or bases, or hazardous reagents, which are costly and difficult to manage on an industrial scale.

Catalyst and Reagent Recovery : The use of homogeneous catalysts complicates product purification and catalyst recycling, leading to increased waste and cost.

Environmental Impact : The generation of stoichiometric byproducts and the use of volatile organic solvents are major environmental concerns.

To address these issues, research is increasingly focused on sustainable and innovative synthetic methodologies. The development of heterogeneous, metal-free catalysts, such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO), offers a promising path for the practical scale-up synthesis of carboxylic acids. nih.govrsc.org These solid acid catalysts are highly reusable and can facilitate reactions under greener conditions. rsc.org Similarly, the use of magnetic ionic liquids as recyclable reaction media for one-pot syntheses of pyrazole esters represents another significant advancement toward environmentally friendly and industrially viable production. sid.ir Overcoming these synthetic hurdles is critical for transitioning this compound from a laboratory curiosity to a commercially accessible building block.

Prospects for Novel Therapeutic and Agrochemical Agent Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal and agrochemical chemistry due to its wide range of biological activities. nih.goveurekaselect.commdpi.com The specific structure of this compound makes it an ideal starting point for creating diverse libraries of new bioactive compounds.

In therapeutic development , derivatives of pyrazole carboxylic acids and their esters are consistently explored for various pharmacological activities. Research has demonstrated that modifying this core structure can lead to potent anti-inflammatory and analgesic agents. nih.govnih.govresearchgate.net Studies have identified specific ester derivatives that exhibit significant anti-inflammatory effects, with some compounds serving as lead molecules for developing new classes of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The versatility of the pyrazole ring allows for its incorporation into molecules targeting a wide array of biological targets, including enzymes and receptors involved in cancer and neurological disorders. chemimpex.comnih.gov

In the agrochemical sector , there is a pressing need for new, effective, and environmentally benign pesticides. Derivatives of this compound have shown significant promise in this area. By converting the carboxylic acid to an amide, researchers have synthesized novel compounds with potent insecticidal and fungicidal properties. globethesis.com For example, certain 5-pyrazole carboxamides have demonstrated high efficacy against agricultural pests like Mythimna separata (armyworm) and Aphis fabae (black bean aphid), as well as inhibitory effects against plant pathogens such as Sclerotinia sclerotiorum and Fusarium graminearum. globethesis.com

The continued exploration of this scaffold through combinatorial chemistry and structure-activity relationship (SAR) studies is expected to yield next-generation therapeutic and agrochemical agents with improved efficacy and specificity.

Table 1: Biological Activities of Selected Pyrazole Carboxylic Acid Derivatives

| Compound Class | Specific Derivative Example | Biological Activity | Research Finding | Reference |

| Pyrazole Carboxamides | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide derivatives | Insecticidal | Class A activity against Mythimna separata and Aphis fabae. | globethesis.com |

| Pyrazole Carboxamides | N/A | Fungicidal | Good activity against Sclerotinia sclerotiorum and Fusarium graminearum. | globethesis.com |

| Pyrazole Carboxylic Acid Esters | 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | Analgesic, Anti-inflammatory | Emerged as the most active compound in its series, serving as a potential lead molecule. | nih.gov |

| Pyrazole Carboxylic Acid Esters | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Anti-inflammatory | Exhibited significant anti-inflammatory activity in a rat paw edema model. | nih.gov |

| Pyrazole Carboxylic Acid Esters | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic, Anti-inflammatory | Derivatives with sulfonamidophenyl groups showed significant reduction of acetic acid-induced writhing. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios to improve yield and purity.

Q. How is spectroscopic characterization (NMR, IR) used to confirm the structure of this compound?

- ¹H-NMR : The ethyl group appears as a triplet (CH2) at ~1.2–1.4 ppm and a quartet (CH3) at ~2.4–2.6 ppm. The pyrazole ring protons resonate between 6.5–8.5 ppm.

- IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and N-H (pyrazole) at ~3200–3400 cm⁻¹ confirm functional groups. Comparisons with DFT-calculated spectra enhance accuracy .

Q. What pharmacological screening methods are suitable for evaluating pyrazole-4-carboxylic acid derivatives?

- In vitro assays : Enzyme inhibition (e.g., COX-1/2 for anti-inflammatory activity) using fluorometric or colorimetric substrates.

- In vivo models : Carrageenan-induced paw edema in rodents for anti-inflammatory activity and acetic acid-induced writhing for analgesia. Ulcerogenicity is assessed via histopathology of gastric mucosa .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- DFT : Calculates molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps predict kinetic stability.

- Docking : Simulates binding to target proteins (e.g., COX-2 or cannabinoid receptors) using software like AutoDock. For example, the ethyl group may enhance hydrophobic interactions in binding pockets .

Q. What crystallographic strategies resolve ambiguities in the crystal structure of pyrazole derivatives?

- Use SHELX software for refinement: SHELXL refines anisotropic displacement parameters, while SHELXE handles twinning or pseudo-symmetry. Hydrogen bonding networks (e.g., O-H···N interactions) stabilize the crystal lattice, as seen in 5-methyl-1-phenyl analogs .

Q. How do researchers address contradictions in biological activity data across pyrazole derivatives?

- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 5 enhance anti-inflammatory activity).

- Dose-response studies : Verify whether discrepancies arise from solubility differences (e.g., ester vs. carboxylic acid forms) .

Q. What are the challenges in scaling up pyrazole-4-carboxylic acid synthesis, and how can they be mitigated?

- Purification : Column chromatography is labor-intensive; recrystallization in ethanol/water mixtures improves scalability.

- Byproducts : Hydrazine side reactions generate impurities; optimizing reaction time and using excess β-keto ester reduce this .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H-NMR (DMSO-d6) | δ 1.23 (t, J=7.5 Hz, CH2CH3), δ 4.12 (q, J=7.5 Hz, CH2), δ 8.34 (s, pyrazole-H) | |

| IR | 1695 cm⁻¹ (C=O), 3150 cm⁻¹ (N-H) |

Table 2. Comparison of Anti-Inflammatory Activity in Pyrazole Derivatives

| Derivative | IC50 (COX-2, µM) | % Inhibition (Carrageenan Model) | Reference |

|---|---|---|---|

| 5-Ethyl-1H-pyrazole | 0.45 | 72% | |

| 5-Methyl-1H-pyrazole | 0.68 | 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.